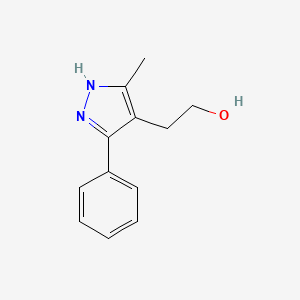

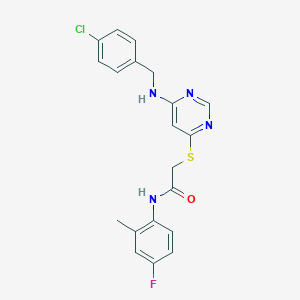

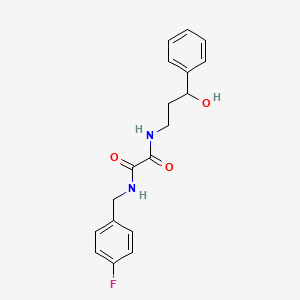

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles, including “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is characterized by a pyrazole core, which is a five-membered aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a methyl group and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” and similar pyrazole compounds are diverse. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Applications De Recherche Scientifique

Antioxidant Activity

Pyrazole derivatives have been studied for their antioxidant properties . They can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is measured using assays like the DPPH (2, 2-diphenyl-1-picrylhydrazyl) assay. Compounds with pyrazole rings have shown good radical scavenging activity, some even more active than standard antioxidants like ascorbic acid .

Anticancer Activity

The pyrazole ring is present in several anticancer drugs on the market. Research has shown that pyrazole derivatives can be cytotoxic to various human cell lines. For instance, certain derivatives have demonstrated cytotoxicity in colorectal carcinoma cells, with mechanisms involving p53-mediated apoptosis .

Drug Discovery

Pyrazoles are common in drug structures due to their therapeutic and pharmacological properties. They are involved in the development of drugs for a range of diseases, not limited to cancer. The versatility of the pyrazole ring allows for the creation of compounds with a wide variety of biological activities .

Agrochemistry

In agrochemistry, pyrazole derivatives are used to develop compounds that can function as pesticides or herbicides. Their structural flexibility allows them to be tailored for specific functions, potentially leading to more effective and safer agricultural chemicals .

Coordination Chemistry

Pyrazole-based ligands are valuable in coordination chemistry for creating metal complexes. These complexes can have applications ranging from catalysis to materials science. The nitrogen atoms in the pyrazole ring can act as coordination sites for metals .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives can be used to synthesize novel organometallic compounds. These compounds can have applications in catalysis, serving as catalysts for various chemical reactions .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against various human cell lines .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cell viability .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .

Action Environment

The activity of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLQQNZZQULHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)

![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)

![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)

![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)